[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
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Overview
Description
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and stability.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanol: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
[2-(Trifluoromethyl)phenyl]oxazole: Lacks the methanol group, which may reduce its solubility and reactivity.
[3-(Trifluoromethyl)phenyl]isocyanate: Contains an isocyanate group instead of the oxazole and methanol groups, leading to different reactivity and applications.
Uniqueness
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is unique due to the combination of the trifluoromethyl group, oxazole ring, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELDJIQMWDZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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